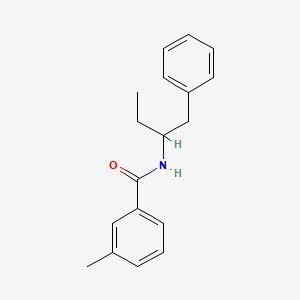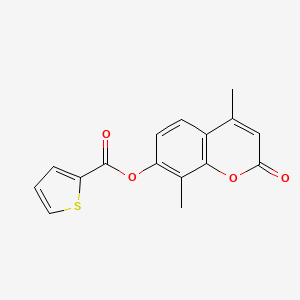![molecular formula C21H18ClFN2O3S B4187983 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide](/img/structure/B4187983.png)
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide
説明
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide, also known as CUDC-305, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. CUDC-305 belongs to a class of compounds called histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
作用機序
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors like 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide cause histone acetylation, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. This results in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and physiological effects:
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G1 and G2/M phases, leading to the inhibition of cell proliferation. It also induces apoptosis, which is characterized by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). In addition, 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide induces differentiation in cancer cells, which is characterized by the upregulation of differentiation markers such as E-cadherin and cytokeratin.
実験室実験の利点と制限
The advantages of using 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide in lab experiments include its potent anti-tumor effects, its ability to sensitize cancer cells to other chemotherapeutic agents, and its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. However, the limitations of using 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide in lab experiments include its potential toxicity to normal cells, its limited solubility in water, and its relatively short half-life.
将来の方向性
There are several future directions for the study of 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide. One potential area of research is the development of more potent and selective HDAC inhibitors that have fewer side effects and greater therapeutic efficacy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to HDAC inhibitors like 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide. Finally, the combination of 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide with other chemotherapeutic agents and targeted therapies may also be explored as a potential treatment strategy for cancer.
科学的研究の応用
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, lung, colon, pancreatic, and prostate cancers. In addition, 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
特性
IUPAC Name |
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3S/c1-13-7-9-16(11-14(13)2)25-29(27,28)20-12-15(8-10-17(20)22)21(26)24-19-6-4-3-5-18(19)23/h3-12,25H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIYMIGHUGTDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-fluorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{[2-(4-methoxyphenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}benzoate](/img/structure/B4187903.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B4187910.png)
![8-methyl-3-(4-methylbenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4187911.png)


amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4187932.png)
![N-(2-phenylethyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4187944.png)

![1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B4187955.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-2-naphthylacetamide](/img/structure/B4187966.png)

![N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride](/img/structure/B4187991.png)
![N-(sec-butyl)-2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4188011.png)
![12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4188017.png)